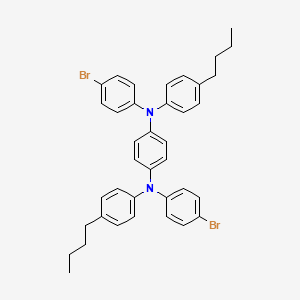
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole is a chemical compound with a complex structure that includes a dihydroindole core substituted with a methylsulfonyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids for nitration and sulfonylation reactions, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further undergo various transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of sulfoxides or sulfones .
科学的研究の応用
2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins .
類似化合物との比較
Similar Compounds
Similar compounds include other nitro-substituted indoles and sulfonyl-substituted indoles. Examples are:
- 2,3-Dihydro-1-(methylsulfonyl)-1H-indole-3-methanol
- 2,3-Dihydro-1-(methylsulfonyl)-1H-indole-5-amine
Uniqueness
What sets 2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole apart is the specific combination of the nitro and methylsulfonyl groups on the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10N2O4S |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
1-methylsulfonyl-7-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O4S/c1-16(14,15)10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3 |
InChIキー |
MJZNXPFRXLJMBV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCC2=C1C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)

![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)







![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)



